molecular formula C19H20O7 B571404 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one CAS No. 149180-48-3

3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one

Cat. No.: B571404
CAS No.: 149180-48-3
M. Wt: 360.362
InChI Key: UFYRDFXCXPHUDD-UHFFFAOYSA-N
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Description

3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one is a complex organic compound belonging to the class of homoisoflavonoids. These compounds are known for their diverse biological activities and are often found in various plant species. The structure of this compound includes multiple hydroxyl groups and methoxy groups, contributing to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route involves the condensation of 2,4-dihydroxybenzaldehyde with appropriate chromanone derivatives under controlled conditions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be integrated into the industrial production process to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield dihydro derivatives with altered biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both hydroxyl and methoxy groups in 3-(2,4-Dihydroxybenzyl)-5-hydroxy-7,8-dimethoxy-6-methylchroman-4-one contributes to its unique chemical reactivity and biological activities. These functional groups enhance its solubility, stability, and ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-[(2,4-dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O7/c1-9-15(22)14-16(23)11(6-10-4-5-12(20)7-13(10)21)8-26-18(14)19(25-3)17(9)24-2/h4-5,7,11,20-22H,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYRDFXCXPHUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C1OC)OC)OCC(C2=O)CC3=C(C=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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